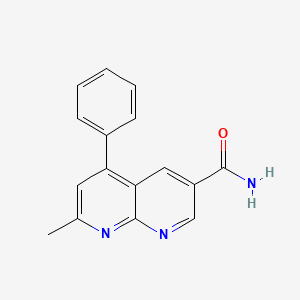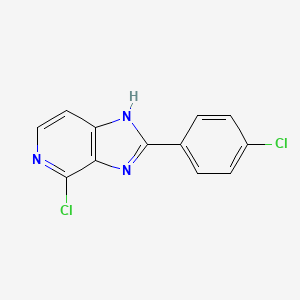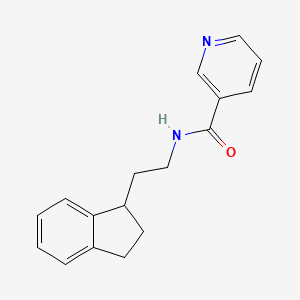
6-Chloro-9-(2-phenylethyl)-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-phenethyl-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-phenethyl-9H-purine typically involves the chlorination of purine derivatives followed by alkylation. One common method is the reaction of 6-chloropurine with phenethyl bromide in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures . This reaction proceeds through nucleophilic substitution, where the chlorine atom at the 6th position is retained, and the phenethyl group is introduced at the 9th position.
Industrial Production Methods
Industrial production of 6-Chloro-9-phenethyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
6-Chloro-9-phenethyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Alkylation and Acylation: The nitrogen atoms in the purine ring can participate in alkylation and acylation reactions, forming N-alkyl and N-acyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Alkylating Agents: Alkyl halides such as methyl iodide and ethyl bromide are used for alkylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted purines, such as 6-amino-9-phenethylpurine, 6-thio-9-phenethylpurine, and N-alkylated purine derivatives .
科学的研究の応用
6-Chloro-9-phenethyl-9H-purine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are used in various chemical studies and applications.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with biological molecules.
作用機序
The mechanism of action of 6-Chloro-9-phenethyl-9H-purine involves its interaction with cellular components, particularly nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies .
類似化合物との比較
Similar Compounds
6-Chloropurine: A simpler analog with a chlorine atom at the 6th position but lacking the phenethyl group.
9-Phenethylpurine: Similar to 6-Chloro-9-phenethyl-9H-purine but without the chlorine atom at the 6th position.
Uniqueness
6-Chloro-9-phenethyl-9H-purine is unique due to the presence of both the chlorine atom at the 6th position and the phenethyl group at the 9th position. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
16833-25-3 |
|---|---|
分子式 |
C13H11ClN4 |
分子量 |
258.70 g/mol |
IUPAC名 |
6-chloro-9-(2-phenylethyl)purine |
InChI |
InChI=1S/C13H11ClN4/c14-12-11-13(16-8-15-12)18(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChIキー |
PVLKCPQYCKRELM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C2N=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate](/img/structure/B11855132.png)



![1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11855156.png)





![Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11855205.png)

![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)
